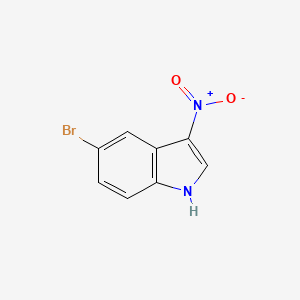

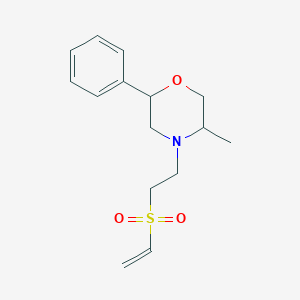

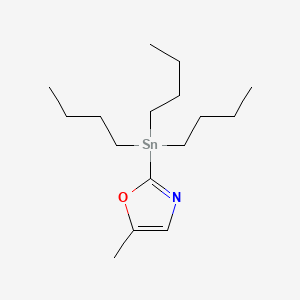

N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxalamide and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Structural Insights and Supramolecular Architecture

A study on the crystal structure of a similar compound, bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate, highlighted its supramolecular architecture. The amino and pyridinium groups of the N1,N2-di(pyridinium-4-yl)oxalamide cations form hydrogen bonds with the O atoms of centrosymmetric isopolyoxometalate β-[Mo8O26]4− anions, creating a three-dimensional structure. This study contributes to our understanding of how similar compounds can form complex structures through hydrogen bonding, suggesting potential for creating novel materials with specific properties (Qin, Dong, Li, & Gong, 2010).

Synthesis and Corrosion Inhibition

Another research avenue explores the synthesis of N-alkyl-2-(4-hydroxybut-2-ynyl) pyridinium bromides and investigates their role as corrosion inhibitors for steel in acid solutions. The study demonstrates that these compounds, through optimization using Box–Behnken design, show significant efficiency in corrosion inhibition, indicating the potential for similar oxalamide derivatives in protective applications (Gu et al., 2015).

Oxidation and Catalysis

The potential of similar compounds in oxidation processes was studied through the oxidation of alkenes with H2O2, catalyzed by Mn(II) combined with pyridine-2-carboxylic acid. This system, involving compounds with related structural features, showcases high yields and selectivity under ambient conditions, suggesting that oxalamide derivatives could play a role in efficient and environmentally friendly catalytic processes (Dong et al., 2012).

Antimicrobial and Cytotoxic Activities

The exploration of endophytic metabolites from Botryosphaeria dothidea, including compounds structurally related to N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide, revealed antimicrobial, antioxidant, and cytotoxic activities. This suggests the potential of oxalamide derivatives in developing new antimicrobial and anticancer agents (Xiao et al., 2014).

Conformational Polymorphism

Research on N,N′-bis(pyridin-3-ylmethyl)oxalamide has uncovered two conformational polymorphs, showing how subtle differences in molecular conformation can result in distinct crystalline structures. This study opens up avenues for the design of materials with tailored properties based on conformational polymorphism of oxalamide derivatives (Jotani et al., 2016).

Eigenschaften

IUPAC Name |

N'-(1-hydroxybutan-2-yl)-N-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-8(7-15)13-10(16)11(17)14-9-4-3-5-12-6-9/h3-6,8,15H,2,7H2,1H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSZOEFAEBGXHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

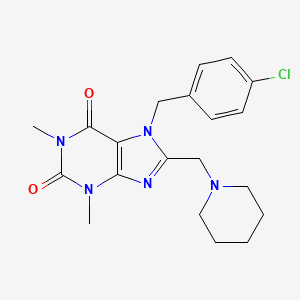

![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)

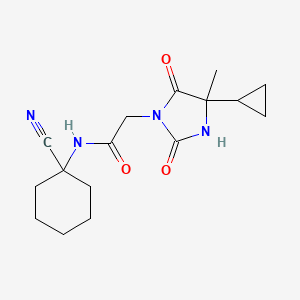

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)

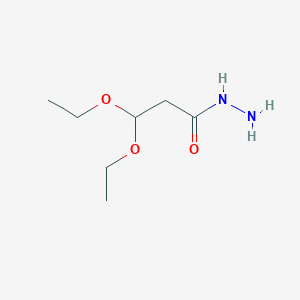

![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)

![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)